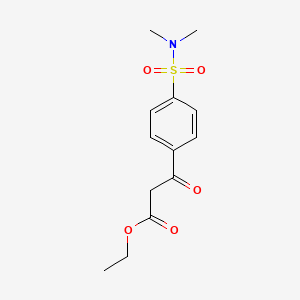

Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate typically involves the reaction of 4-(N,N-dimethylsulfamoyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-(4-sulfamoylphenyl)-3-oxopropanoate

- Methyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate

- Ethyl 3-(4-(N-methylsulfamoyl)phenyl)-3-oxopropanoate

Uniqueness

Ethyl3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate is unique due to the presence of the N,N-dimethylsulfamoyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.

Biological Activity

Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate, with the CAS number 1292038-94-8, is an organic compound notable for its sulfonamide and ester functional groups. This compound has garnered attention due to its potential biological activities, which are influenced by its unique structural characteristics. The molecular formula is C13H17N1O5S, and it has a molecular weight of approximately 299.34 g/mol .

Chemical Structure and Properties

The compound features:

- A sulfonamide group (N,N-dimethylsulfamoyl), which is known for its role in various biological activities.

- An ester functional group , which may enhance solubility and bioavailability.

- A carbonyl group adjacent to the ethyl ester, contributing to its reactivity.

These structural components suggest that this compound may exhibit a range of biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds containing sulfonamide groups can exhibit significant anticancer activity. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit tumor growth by interfering with cellular processes such as tubulin polymerization, similar to the mechanism of action observed in Combretastatin A4, a known anticancer agent .

Antimicrobial Activity

The sulfonamide moiety is also associated with antimicrobial properties. Research has shown that compounds with this group can inhibit bacterial growth by targeting folate synthesis pathways. This suggests that this compound could potentially be effective against various bacterial strains .

Case Studies and Research Findings

- In vitro Studies : Laboratory tests have demonstrated that derivatives of sulfonamide compounds exhibit significant cytotoxicity against cancer cell lines. For example, a study found that modifying the sulfonamide structure can enhance the potency against specific cancer types .

- In vivo Studies : Animal models have been used to assess the efficacy of related compounds in reducing tumor size and improving survival rates in cancer-bearing subjects. These studies provide a foundation for further exploration of this compound in therapeutic applications .

Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Antimicrobial | Inhibition of folate synthesis | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Synthesis Methods

Various methods exist for synthesizing this compound, highlighting its versatility for research and application:

- Condensation Reactions : Utilizing dimethylsulfamoyl chloride with appropriate ketones or esters.

- Multi-step Synthesis : Involves intermediate formation through nucleophilic substitutions followed by esterification reactions.

These synthetic pathways not only facilitate the production of the compound but also allow for the generation of derivatives with potentially enhanced biological activity .

Properties

Molecular Formula |

C13H17NO5S |

|---|---|

Molecular Weight |

299.34 g/mol |

IUPAC Name |

ethyl 3-[4-(dimethylsulfamoyl)phenyl]-3-oxopropanoate |

InChI |

InChI=1S/C13H17NO5S/c1-4-19-13(16)9-12(15)10-5-7-11(8-6-10)20(17,18)14(2)3/h5-8H,4,9H2,1-3H3 |

InChI Key |

HXOJARUKQSTSMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.